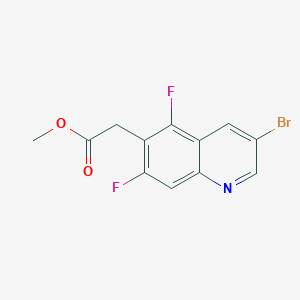

Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate

Beschreibung

Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate (CAS 1022092-10-9) is a halogenated quinoline derivative with the molecular formula C₁₂H₈BrF₂NO₂ and a molecular weight of 316.10 g/mol . It features a bromine atom at position 3, fluorine atoms at positions 5 and 7 of the quinoline ring, and an acetoxy group at position 4. This compound is stored under dry, sealed conditions at 2–8°C and is classified as hazardous under GHS guidelines, requiring stringent safety protocols (e.g., P311, P307+P311) due to its toxicity .

Eigenschaften

IUPAC Name |

methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2/c1-18-11(17)3-7-9(14)4-10-8(12(7)15)2-6(13)5-16-10/h2,4-5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCQCUFHOYNRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C2C(=C1F)C=C(C=N2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives. Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Property Comparisons

Physicochemical Properties

- Molecular Weight and Solubility: Bromine contributes significantly to the target compound’s higher molecular weight (316.10 vs. ~237.21 for 1086331-60-3), likely reducing aqueous solubility compared to non-brominated analogs .

- Thermal Stability: Fluorine’s electronegativity enhances thermal stability, but bromine’s polarizability may lower melting points relative to non-halogenated quinolines .

Biologische Aktivität

Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure, which includes a quinoline ring with bromine and fluorine substituents, suggests that it may interact with various biological targets, making it a candidate for therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1022092-14-3

- Molecular Formula : C12H8BrF2NO2

- Molecular Weight : 316.1 g/mol

The presence of fluorine atoms in the structure is significant as they can enhance the compound's binding affinity to biological targets, potentially increasing its efficacy as a drug candidate .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms are known to improve the compound's metabolic stability and bioavailability, which are critical factors in drug development.

Enzyme Inhibition

Research indicates that compounds bearing fluorinated quinoline derivatives exhibit enzyme inhibition properties. This compound may act as an enzyme inhibitor due to its structural characteristics, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Pharmacokinetics :

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential enzyme inhibitor | Enhanced binding affinity due to fluorine |

| 2-(5,7-Difluoroquinolin-6-yl)acetic acid | Enzyme inhibition | Interaction with specific enzymes |

| VPC-13789 | Anticancer activity | AR BF3 antagonist |

Q & A

Basic: What methods are recommended for determining the crystal structure of this compound?

Methodological Answer:

The crystal structure can be resolved using X-ray crystallography with the SHELX suite. Begin with SHELXT to determine the space group and initial structure from reflection data . Refinement is performed using SHELXL , which incorporates anisotropic displacement parameters and validates geometric restraints . For visualization, ORTEP-3 provides thermal ellipsoid plots to assess atomic displacement and structural accuracy . This workflow is critical for confirming stereochemistry and intermolecular interactions in the solid state.

Basic: Which starting materials are synthetically relevant for preparing this compound?

Methodological Answer:

Key precursors include halogenated phenylacetic acids and quinoline derivatives. For example:

- 3-Bromo-5-fluoro-4-methylbenzoic acid (CAS 1191988-29-0) can serve as a bromo-fluoro building block .

- 4-Bromo-2,6-difluorophenylacetic acid (CAS 537033-54-8) is a potential acetate precursor .

- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 871126-17-9) may facilitate Suzuki-Miyaura cross-coupling .

Optimize protection/deprotection strategies for reactive sites (e.g., esterification of carboxylic acids).

Advanced: How can bromination be optimized in the synthesis of this compound?

Methodological Answer:

The Appel reaction using 1,3-dibromo-5,5-dimethylhydantoin (DBH) and triphenylphosphine is effective for introducing bromine. DBH acts as a dual halogen donor, minimizing waste . Use statistical experimental design (e.g., response surface methodology) to optimize reaction parameters:

- Variables: Temperature, stoichiometry (DBH:substrate ratio), solvent polarity.

- Response Metrics: Yield, purity (monitored via HPLC ).

Address exothermicity by controlled addition of DBH to prevent side reactions.

Advanced: How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

Discrepancies in / NMR signals (e.g., overlapping peaks for fluorinated or brominated carbons) require:

- 2D NMR Techniques: HSQC/HMBC to correlate adjacent protons and carbons.

- Variable Temperature NMR: Resolve dynamic effects in rigid quinoline systems.

- Complementary Data: Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography . For example, crystallographic data can confirm the position of bromine/fluorine substituents .

Basic: What analytical techniques ensure purity and identity of the compound?

Methodological Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>97% as per industry standards) .

- GC-MS: Detect volatile byproducts (e.g., methyl ester degradation).

- Elemental Analysis: Confirm Br/F content via combustion analysis or X-ray fluorescence.

- Melting Point: Compare with literature values (e.g., difluorophenylacetic acid derivatives melt at 99–102°C ).

Advanced: How to mitigate challenges in crystallizing fluorinated quinoline derivatives?

Methodological Answer:

Fluorine’s electronegativity and bromine’s bulkiness can hinder crystallization. Strategies include:

- Solvent Screening: Use mixed solvents (e.g., DCM/hexane) to modulate polarity.

- Seeding: Introduce microcrystals of analogous compounds (e.g., Methyl 2-(5,7-difluoroquinolin-6-yl)acetate ).

- Temperature Gradients: Slow cooling from saturated solutions to promote ordered packing.

Validate successful crystallization with SHELXL refinement to detect disorders or twinning .

Basic: How to safely handle intermediates with bromine and fluorine substituents?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, N95 masks, and fume hoods to avoid inhalation/contact.

- Waste Disposal: Quench reactive bromides with sodium thiosulfate before disposal.

- Storage: Store brominated precursors at 0–6°C to prevent degradation .

Advanced: What strategies improve regioselectivity in fluorination/bromination steps?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., boronic esters) to steer electrophilic attack to the quinoline’s 3-position .

- Metal-Mediated Halogenation: Use Pd catalysts for C–H activation in fluorination .

- Computational Modeling: DFT calculations predict reactive sites based on electron density maps (e.g., quinoline’s electron-deficient C6 position).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.